REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[C:5]([C:7]1[C:8]([CH3:16])=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10](O)=[O:11])#[N:6]>>[C:5]([C:7]1[C:8]([CH3:16])=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([Cl:3])=[O:11])#[N:6]
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Name
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Quantity
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75 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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C(#N)C=1C(=C(C(=O)O)C=CC1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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after cooling
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Type
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CUSTOM
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Details
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excess thionyl chloride was removed under reduced pressure
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Type
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CUSTOM
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Details
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The last traces of thionyl chloride were removed by addition of benzene and distillation under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by rectification under reduced pressure
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Name
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Type
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product
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Smiles
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C(#N)C=1C(=C(C(=O)Cl)C=CC1)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.4 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |